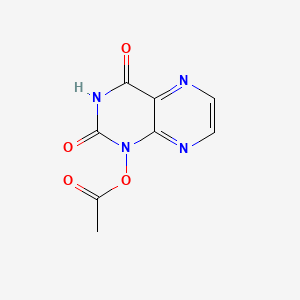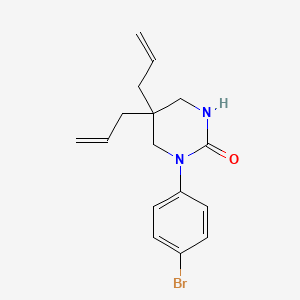
Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone is a heterocyclic compound that features a pyrimidinone core with a bromophenyl and two propenyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with propenyl-substituted urea derivatives in the presence of a base, followed by cyclization to form the pyrimidinone ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of phenyl-substituted pyrimidinone.
Substitution: Formation of iodophenyl or other substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial agent. Studies have indicated that derivatives of this compound exhibit significant activity against various bacterial and fungal strains. Additionally, it is being explored for its potential use in cancer therapy due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength.
作用機序
The mechanism of action of Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria and fungi, leading to their death. In cancer therapy, it may inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and division.
類似化合物との比較
Similar Compounds
- Tetrahydro-1-(4-chlorophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone
- Tetrahydro-1-(4-fluorophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone
- Tetrahydro-1-(4-methylphenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone
Uniqueness
Tetrahydro-1-(4-bromophenyl)-5,5-di-2-propenyl-2(1H)-pyrimidinone is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a valuable intermediate in organic synthesis. Additionally, the bromine atom can enhance the biological activity of the compound, making it more effective as an antimicrobial or anticancer agent compared to its chloro, fluoro, or methyl analogs.
特性
CAS番号 |
35965-92-5 |
|---|---|
分子式 |
C16H19BrN2O |
分子量 |
335.24 g/mol |
IUPAC名 |
1-(4-bromophenyl)-5,5-bis(prop-2-enyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C16H19BrN2O/c1-3-9-16(10-4-2)11-18-15(20)19(12-16)14-7-5-13(17)6-8-14/h3-8H,1-2,9-12H2,(H,18,20) |
InChIキー |
RWFPTRARHIBOTO-UHFFFAOYSA-N |
正規SMILES |
C=CCC1(CNC(=O)N(C1)C2=CC=C(C=C2)Br)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


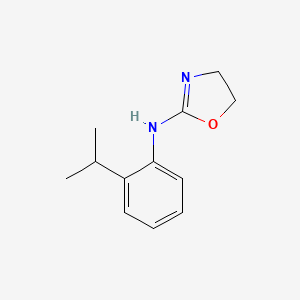
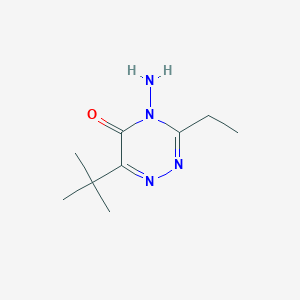
![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)
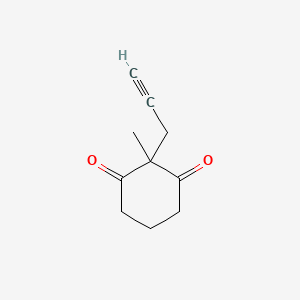
![4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline](/img/structure/B14681710.png)
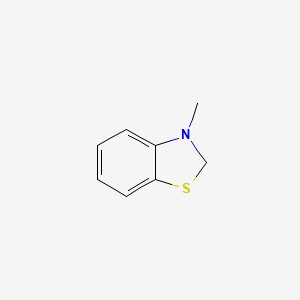


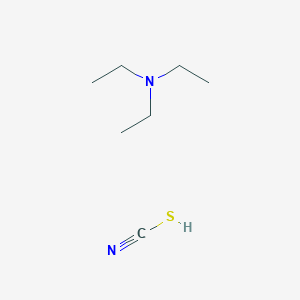
![methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14681734.png)

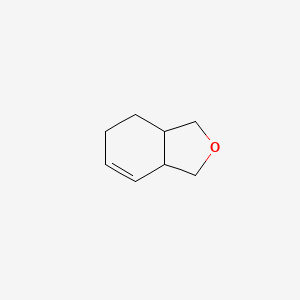
![1-[2-(Dimethylamino)ethyl]-4'-methoxy-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14681749.png)
